2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-5-chloro-3,4-dihydro-1H-isoquinoline
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Overview
Description
2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-5-chloro-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a unique combination of an imidazole ring and an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-5-chloro-3,4-dihydro-1H-isoquinoline typically involves multiple stepsThe final step involves the coupling of the imidazole derivative with a chloro-substituted isoquinoline under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-5-chloro-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-5-chloro-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-5-chloro-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the isoquinoline structure can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-5-chloro-1H-isoquinoline: Similar structure but lacks the dihydro component.
2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-5-chloro-3,4-dihydro-1H-quinoline: Similar structure but with a quinoline ring instead of isoquinoline.
Uniqueness
The uniqueness of 2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-5-chloro-3,4-dihydro-1H-isoquinoline lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-5-chloro-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2S/c1-3-5-10-23-16(12-21-19(23)26(24,25)4-2)14-22-11-9-17-15(13-22)7-6-8-18(17)20/h6-8,12H,3-5,9-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRLFLLTWFHANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCC3=C(C2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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